Cas no 1296950-66-7 (7-Bromoquinoline-3-carboxamide)

1296950-66-7 structure

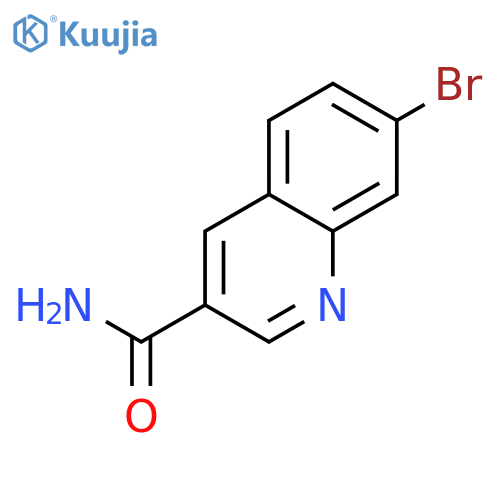

商品名:7-Bromoquinoline-3-carboxamide

CAS番号:1296950-66-7

MF:C10H7BrN2O

メガワット:251.079381227493

MDL:MFCD18909573

CID:1088617

PubChem ID:69085329

7-Bromoquinoline-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 7-Bromoquinoline-3-carboxamide

- 3-Quinolinecarboxamide, 7-bromo-

- MFCD18909573

- AMY26402

- AS-49617

- AKOS022173645

- CS-0337981

- SB70050

- ACZBTKDTNZGKAF-UHFFFAOYSA-N

- DTXSID90739776

- A888832

- SCHEMBL4541927

- K10030

- 1296950-66-7

-

- MDL: MFCD18909573

- インチ: InChI=1S/C10H7BrN2O/c11-8-2-1-6-3-7(10(12)14)5-13-9(6)4-8/h1-5H,(H2,12,14)

- InChIKey: ACZBTKDTNZGKAF-UHFFFAOYSA-N

- ほほえんだ: NC(C1=CN=C2C=C(Br)C=CC2=C1)=O

計算された属性

- せいみつぶんしりょう: 249.97418g/mol

- どういたいしつりょう: 249.97418g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 234

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

7-Bromoquinoline-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D530931-1g |

7-bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 1g |

$645 | 2024-05-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2379-5G |

7-bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 5g |

¥ 10,817.00 | 2023-03-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2379-10G |

7-bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 10g |

¥ 17,476.00 | 2023-03-30 | |

| Chemenu | CM142964-250mg |

7-Bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 250mg |

$240 | 2024-08-02 | |

| Aaron | AR000UAB-250mg |

3-Quinolinecarboxamide, 7-bromo- |

1296950-66-7 | 98% | 250mg |

$257.00 | 2025-02-12 | |

| A2B Chem LLC | AA38151-100mg |

7-Bromoquinoline-3-carboxamide |

1296950-66-7 | 98% | 100mg |

$109.00 | 2024-04-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2379-10g |

7-bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 10g |

¥17464.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2379-250mg |

7-bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 250mg |

¥1160.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBKR2379-5g |

7-bromoquinoline-3-carboxamide |

1296950-66-7 | 95% | 5g |

¥10809.0 | 2024-04-25 | |

| A2B Chem LLC | AA38151-1g |

7-Bromoquinoline-3-carboxamide |

1296950-66-7 | 98% | 1g |

$449.00 | 2024-04-20 |

7-Bromoquinoline-3-carboxamide 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1296950-66-7 (7-Bromoquinoline-3-carboxamide) 関連製品

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1296950-66-7)7-Bromoquinoline-3-carboxamide

清らかである:99%/99%

はかる:250mg/1g

価格 ($):194.0/505.0